tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine
Overview
Description
Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine (THFP) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of THFP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
THFP is characterized by a fused furo-pyrrole ring system, which contributes to its diverse reactivity and interaction with biological targets. Its structure allows for various substitutions that can enhance or modify its biological properties. The compound's molecular formula is C₈H₉N, and its structure can be represented as follows:
The biological activity of THFP is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been suggested:
- Enzyme Inhibition : THFP has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit LRRK2 (Leucine-rich repeat kinase 2), a target for treating Parkinson's disease .
- Receptor Modulation : The compound's structure allows it to bind to receptors, potentially modulating signaling pathways related to neurodegenerative diseases and other disorders.
Biological Activities
THFP exhibits several notable biological activities, which are summarized in the table below:
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating various furo-pyrrole derivatives found that THFP and its analogs displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the furan moiety was crucial for this activity, suggesting a broad-spectrum potential against microbial pathogens .
- Neuroprotective Effects : Research focused on THFP's role in neuroprotection highlights its ability to inhibit LRRK2 kinase activity. This inhibition could mitigate neuronal cell death associated with Parkinson's disease models, indicating a possible therapeutic application for neurodegenerative conditions .
- Anti-inflammatory Properties : In vitro assays have demonstrated that THFP can reduce pro-inflammatory cytokine production in activated macrophages. This suggests its potential use in treating inflammatory diseases.
Properties
IUPAC Name |
1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-8-1-5-3-9-4-6(5)2-8/h5-6H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRTYRZZGZYFET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.